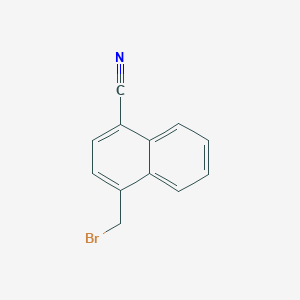

4-(Bromomethyl)naphthalene-1-carbonitrile

Description

BenchChem offers high-quality 4-(Bromomethyl)naphthalene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)naphthalene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUZJLPIGYIBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498071 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-20-4 | |

| Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)naphthalene-1-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Bromomethyl)naphthalene-1-carbonitrile, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its chemical properties, explore its synthesis, and discuss its applications, with a focus on the mechanistic principles that underpin its utility.

Core Compound Identity and Properties

4-(Bromomethyl)naphthalene-1-carbonitrile, identified by the CAS Number 41014-20-4 , is a crystalline solid that typically appears as a light yellow to yellow substance.[1] Its structure features a naphthalene core substituted with a bromomethyl group at the 4-position and a nitrile group at the 1-position. This unique arrangement of functional groups imparts a rich and versatile reactivity profile to the molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-(Bromomethyl)naphthalene-1-carbonitrile are summarized in the table below. While specific data for melting and boiling points are not extensively reported in peer-reviewed literature, information from reliable chemical suppliers provides valuable guidance.

| Property | Value | Source(s) |

| CAS Number | 41014-20-4 | [2][3] |

| Molecular Formula | C₁₂H₈BrN | [3][4] |

| Molecular Weight | 246.11 g/mol | [3][4] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile

The synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. While a detailed, peer-reviewed experimental protocol for this specific isomer is not widely published, a synthetic route can be logically constructed based on established organic chemistry principles and analogous transformations found in the patent literature for related isomers.

A plausible synthetic pathway initiates from 1-methylnaphthalene. This approach leverages the directing effects of the methyl group and subsequent functional group interconversions. A Chinese patent (CN106366018A) describes a five-step synthesis for the isomeric 4-bromonaphthalene-1-carbonitrile, which provides a conceptual framework for the synthesis of the target molecule.[5]

Conceptual Synthetic Workflow

The following diagram illustrates a logical synthetic pathway, breaking down the multi-step process into key transformations.

Caption: Conceptual workflow for the synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed, hypothetical procedure based on established methodologies. It is intended for illustrative purposes and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Nitration of 1-Methylnaphthalene

-

Rationale: Introduction of a nitro group at the 4-position is directed by the methyl group.

-

Procedure: To a cooled solution of 1-methylnaphthalene in a mixture of concentrated sulfuric and nitric acid, the nitrating agent is added dropwise while maintaining a low temperature to control the exothermic reaction and prevent over-nitration. The reaction mixture is then carefully quenched with ice water, and the precipitated 1-methyl-4-nitronaphthalene is isolated by filtration.

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction.

-

Procedure: 1-Methyl-4-nitronaphthalene is reduced using a standard reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation. The resulting 4-methylnaphthalene-1-amine is then isolated after neutralization and extraction.

Step 3: Sandmeyer Reaction to Introduce the Nitrile Group

-

Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a nitrile group.

-

Procedure: The 4-methylnaphthalene-1-amine is diazotized using sodium nitrite in an acidic medium at low temperature. The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to yield 4-methylnaphthalene-1-carbonitrile.

Step 4: Benzylic Bromination

-

Rationale: The methyl group is selectively brominated at the benzylic position using a radical initiator.

-

Procedure: 4-Methylnaphthalene-1-carbonitrile is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. The reaction is typically initiated by heat or light, leading to the formation of 4-(Bromomethyl)naphthalene-1-carbonitrile.

Chemical Reactivity and Applications

The synthetic utility of 4-(Bromomethyl)naphthalene-1-carbonitrile stems from the orthogonal reactivity of its two functional groups: the highly reactive bromomethyl group and the versatile nitrile group.

The Role of the Bromomethyl Group in Nucleophilic Substitution

The bromomethyl group is an excellent electrophile, making it highly susceptible to nucleophilic attack.[4] This reactivity is the cornerstone of its application as a building block in the synthesis of more complex molecules. The benzylic position of the bromine atom enhances its leaving group ability, facilitating Sₙ2 reactions with a wide range of nucleophiles.

Caption: General scheme of nucleophilic substitution on 4-(Bromomethyl)naphthalene-1-carbonitrile.

Examples of Nucleophilic Substitution Reactions:

-

With Amines: Reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines, respectively. These reactions are fundamental in the synthesis of various biologically active compounds.

-

With Thiols: Thiols readily displace the bromide to form thioethers. This reaction is valuable for introducing sulfur-containing moieties into molecules, which is a common strategy in drug design.

-

With Alkoxides: Alkoxides react to form ethers, providing a straightforward method for introducing alkoxy groups.

The choice of solvent and reaction temperature is critical in these transformations. Polar aprotic solvents such as DMF or DMSO are often employed to facilitate Sₙ2 reactions.

Transformations of the Nitrile Group

The nitrile group offers a plethora of synthetic possibilities, further enhancing the value of this building block. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents like lithium aluminum hydride.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Applications in Drug Discovery and Materials Science

The dual reactivity of 4-(Bromomethyl)naphthalene-1-carbonitrile makes it a valuable intermediate in several fields:

-

Pharmaceutical Development: It serves as a scaffold for the synthesis of novel drug candidates.[3][4] The naphthalene core is a privileged structure in medicinal chemistry, and the ability to introduce diverse functionalities through the bromomethyl and nitrile groups allows for the exploration of structure-activity relationships.

-

Synthesis of Specialty Chemicals: It is used in the production of naphthalene derivatives that are important in the manufacturing of dyes and pigments.[3][4]

-

Material Science: The compound finds applications in the development of polymers and resins with specific chemical and physical properties.[3]

Safety and Handling

Potential Hazards (based on related compounds):

-

Flammability: Naphthalene is a flammable solid.[6]

-

Health Hazards: Suspected of causing cancer.[6] May cause skin and eye irritation. Bromomethylnaphthalenes are lachrymators (tear-inducing).

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[6]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[6] Keep the container tightly closed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] If inhaled, move to fresh air.[6] In case of skin contact, wash off with soap and water.[8] If swallowed, seek immediate medical attention.[8]

Conclusion

4-(Bromomethyl)naphthalene-1-carbonitrile is a synthetically valuable compound with a rich chemical profile. Its utility is primarily derived from the presence of two key functional groups—the reactive bromomethyl group and the versatile nitrile moiety. This dual functionality allows for a wide range of chemical transformations, making it an important building block in the synthesis of complex organic molecules for applications in pharmaceuticals, specialty chemicals, and materials science. Researchers and scientists working with this compound should have a thorough understanding of its properties, synthesis, and reactivity, and adhere to strict safety protocols during its handling and use.

References

- CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google P

- SAFETY DATA SHEET - Sigma-Aldrich. (URL: not available)

- The Chemistry Behind 4-Bromonaphthalene-1-carbonitrile: Synthesis and Reactivity. (URL: not available)

- 2 - SAFETY D

- Short Communic

-

Naphthalene, 1-bromo - Organic Syntheses Procedure. (URL: [Link])

- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (URL: not available)

-

Preparation of 1-(bromomethyl)naphthalene - PrepChem.com. (URL: [Link])

- Accessing and Utilizing Thiols in Organic Chemistry - ChemRxiv. (URL: not available)

-

Thiol-thiol cross-clicking using bromo-ynone reagents - PMC - NIH. (URL: [Link])

-

1-(Bromomethyl)naphthalene - the NIST WebBook. (URL: [Link])

- Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Inform

-

Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? - NIH. (URL: [Link])

-

(PDF) Synthesis of 4-Alkoxy-N-substituted-1,8-naphthalimides. - ResearchGate. (URL: [Link])

-

NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT - Washington State University. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(BROMOMETHYL)NAPHTHALENE-1-CARBONITRILE | 41014-20-4 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile from 1-Methylnaphthalene

Abstract

This technical guide provides an in-depth, chemically-sound methodology for the synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile, a versatile bifunctional building block crucial for the development of advanced pharmaceutical intermediates and functional materials.[1] Starting from the readily available precursor 1-methylnaphthalene, this document outlines a robust three-step synthetic pathway. Each step is detailed with a complete experimental protocol, mechanistic insights, and a discussion of the critical process parameters that ensure high yield and purity. The guide is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Strategic Overview: A Three-Step Approach

The synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile from 1-methylnaphthalene requires the strategic introduction of two distinct functional groups onto the naphthalene core: a nitrile group at the C1 position and a bromomethyl group at the C4 position (derived from the existing methyl group). A direct, one-pot conversion is not feasible due to competing reactivities. Therefore, a linear, three-step approach is the most logical and efficient strategy.

The chosen pathway prioritizes the functionalization of the aromatic ring system first, followed by the modification of the benzylic methyl group. This sequence is critical because the conditions required for benzylic bromination (radical initiation) are orthogonal to those needed for aromatic cyanation, preventing undesirable cross-reactivity and simplifying purification.

The overall synthetic workflow is as follows:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C4 position of 1-methylnaphthalene.

-

Nucleophilic Aromatic Substitution (Cyanation): Conversion of the C4-bromo group to a nitrile (cyano) group.

-

Radical-Initiated Benzylic Bromination: Selective bromination of the methyl group to yield the final product.

Caption: High-level overview of the three-step synthesis.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a comprehensive, step-by-step guide for each reaction in the synthetic sequence. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: Regioselective Synthesis of 4-Bromo-1-methylnaphthalene

Objective: To regioselectively install a bromine atom at the C4 (para) position of the 1-methylnaphthalene ring system through electrophilic aromatic substitution.

Mechanistic Rationale: The bromination of naphthalene is a classic electrophilic aromatic substitution reaction. In the case of 1-methylnaphthalene, the methyl group is an activating, ortho-, para-director. The incoming electrophile (Br+) will preferentially attack the activated alpha-positions (C2 and C4). However, the C4 position is sterically less hindered than the C2 position, and attack at C4 avoids unfavorable steric interactions with the peri-hydrogen at C8. Therefore, bromination at the C4 position is the major outcome. Using a non-polar solvent like carbon tetrachloride helps to favor the desired substitution pathway.[2]

Experimental Protocol:

-

Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, add 1-methylnaphthalene (28.4 g, 0.2 mol) and 200 mL of carbon tetrachloride.

-

Reagent Addition: While stirring the solution at room temperature, slowly add a solution of bromine (35.2 g, 0.22 mol, 1.1 equivalents) in 50 mL of carbon tetrachloride from the dropping funnel over 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The hydrogen bromide gas evolved should be directed to a scrubber containing an aqueous sodium hydroxide solution.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature. Carefully wash the organic solution with 100 mL of saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by 100 mL of saturated aqueous sodium bicarbonate solution, and finally with 100 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 4-bromo-1-methylnaphthalene, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[3]

Data Summary: Step 1

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | 1-Methylnaphthalene (0.2 mol) | --- |

| Reagent | Bromine (0.22 mol) | 1.1 equivalents |

| Solvent | Carbon Tetrachloride (CCl₄) | 250 mL total |

| Temperature | Reflux (approx. 77 °C) | Control exotherm during addition |

| Reaction Time | 5-7 hours | Monitor by TLC |

| Expected Yield | 75-85% | After purification |

| Product | 4-Bromo-1-methylnaphthalene | CAS: 6627-78-7[4] |

Step 2: Synthesis of 4-Methylnaphthalene-1-carbonitrile

Objective: To convert the aryl bromide into a nitrile via a copper-catalyzed cyanation reaction (Rosenmund-von Braun reaction).

Mechanistic Rationale: The Rosenmund-von Braun reaction is a reliable method for the cyanation of aryl halides. It typically employs copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or DMSO. The reaction proceeds through an oxidative addition of the aryl halide to the Cu(I) species, followed by reductive elimination to form the aryl nitrile and regenerate a copper(I) halide. While modern palladium-catalyzed methods exist, the use of CuCN is cost-effective and highly effective for this type of substrate.[5]

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-1-methylnaphthalene (22.1 g, 0.1 mol) and copper(I) cyanide (10.8 g, 0.12 mol, 1.2 equivalents).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Maintain this temperature for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Cool the dark reaction mixture to approximately 60 °C and pour it into a solution of ferric chloride (20 g) and concentrated hydrochloric acid (10 mL) in 200 mL of water. Stir this mixture for 30 minutes to dissolve the copper salts.

-

Extraction: Extract the aqueous mixture with toluene (3 x 100 mL). Combine the organic layers and wash with 10% aqueous sodium hydroxide solution (2 x 100 mL) and then with brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-methylnaphthalene-1-carbonitrile can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Data Summary: Step 2

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | 4-Bromo-1-methylnaphthalene (0.1 mol) | --- |

| Reagent | Copper(I) Cyanide (CuCN) (0.12 mol) | 1.2 equivalents |

| Solvent | Anhydrous DMF | 100 mL |

| Temperature | 150-160 °C | Ensure adequate stirring |

| Reaction Time | 6-8 hours | Monitor by TLC/GC-MS |

| Expected Yield | 80-90% | After purification |

| Product | 4-Methylnaphthalene-1-carbonitrile | CAS: 36062-93-8[6] |

Step 3: Synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile

Objective: To selectively brominate the benzylic methyl group of 4-methylnaphthalene-1-carbonitrile using N-Bromosuccinimide (NBS).

Mechanistic Rationale: Benzylic bromination is a free-radical chain reaction.[7] The use of N-Bromosuccinimide (NBS) is crucial as it maintains a very low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[8] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or UV irradiation to form radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and a bromine radical, propagating the chain.[7][8]

Caption: Experimental workflow for the final bromination step.

Experimental Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylnaphthalene-1-carbonitrile (16.7 g, 0.1 mol) in 150 mL of dry carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 equivalents) and azobisisobutyronitrile (AIBN) (0.33 g, 2 mmol, 0.02 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be initiated with a bright lamp if needed. The reaction is complete when the denser NBS is consumed and the less dense succinimide floats to the surface.[9] This typically takes 2-4 hours.

-

Workup: Cool the reaction mixture in an ice bath to 0-5 °C. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid, 4-(Bromomethyl)naphthalene-1-carbonitrile, should be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield a crystalline solid.

Data Summary: Step 3

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | 4-Methylnaphthalene-1-carbonitrile (0.1 mol) | --- |

| Reagent | N-Bromosuccinimide (NBS) (0.105 mol) | 1.05 equivalents |

| Initiator | AIBN (2 mmol) | 0.02 equivalents |

| Solvent | Dry Carbon Tetrachloride (CCl₄) | 150 mL |

| Temperature | Reflux (approx. 77 °C) | --- |

| Reaction Time | 2-4 hours | Monitor disappearance of NBS |

| Expected Yield | 70-80% | After recrystallization |

| Product | 4-(Bromomethyl)naphthalene-1-carbonitrile | CAS: 41014-20-4[10] |

Safety Considerations

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidant. Handle with extreme care.

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use of a less toxic alternative like acetonitrile may be possible for the benzylic bromination step.[11]

-

Copper(I) Cyanide (CuCN): Highly toxic. Contact with acid releases poisonous hydrogen cyanide gas. All cyanide waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust.

-

AIBN: Can decompose violently if heated without a solvent.

Conclusion

This guide details a reliable and efficient three-step synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile from 1-methylnaphthalene. By carefully selecting reaction conditions and understanding the underlying chemical mechanisms, researchers can achieve high yields of the desired product. The presented protocols, grounded in established chemical literature, provide a solid foundation for the laboratory-scale production of this valuable chemical intermediate.

References

-

Becker, H., Berger, W., & Domschke, G. (1973). Organicum: Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co. Available at: [Link]

- CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile. Google Patents.

-

Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry. Available at: [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Available at: [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). UMass Lowell Chemistry. Available at: [Link]

-

Danen, W. C., & Saunders, D. G. (1965). Photobromination of Methylnaphthalenes. The Journal of Organic Chemistry. Available at: [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]

-

Sandmeyer Reaction. (n.d.). ResearchGate. Available at: [Link]

-

Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc. Available at: [Link]

-

da Silva, R. B., et al. (2015). Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. International Journal of Organic Chemistry. Available at: [Link]

-

Sandmeyer reaction. (n.d.). Wikipedia. Available at: [Link]

-

(1-Bromonaphthalen-2-yl)acetonitrile. (2008). Acta Crystallographica Section E. Available at: [Link]

-

Waykole, L., et al. (1997). Selective Benzylic Bromination of 2-Methylnaphthalene. Synthetic Communications. Available at: [Link]

-

Kaur, N. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

Wang, Y., & Wang, X. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]

-

Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). (2020). Professor Dave Explains. YouTube. Available at: [Link]

-

Clarke, H. T., & Brethen, M. R. (1926). Naphthalene, 1-bromo. Organic Syntheses. Available at: [Link]

-

1-Bromo-4-methylnaphthalene. (2018). SIELC Technologies. Available at: [Link]

-

Reported synthesis methods of naphthalene derivative 4. (n.d.). ResearchGate. Available at: [Link]

-

Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Copper-catalyzed Cyanation of Alkenyl Iodides. (2016). Organic Syntheses. Available at: [Link]

-

Cyanation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

4-methylnaphthalene-1-carboxylic acid. (2024). ChemBK. Available at: [Link]

-

1-bromo-4-methylnaphthalene (C11H9Br). (n.d.). PubChemLite. Available at: [Link]

-

4-METHYLNAPHTHALENE-1-CARBONITRILE. (n.d.). Arctom. Available at: [Link]

-

1-Bromo-4-methylnaphthalene. (n.d.). PubChem. Available at: [Link]

-

1-Naphthaleneacetonitrile. (n.d.). PubChem. Available at: [Link]

- EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene. Google Patents.

-

1,2,3,4-tetraphenylnaphthalene. (1966). Organic Syntheses. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Bromo-4-methylnaphthalene 98 6627-78-7 [sigmaaldrich.com]

- 4. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 6. arctomsci.com [arctomsci.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

Spectroscopic Signature of 4-(Bromomethyl)naphthalene-1-carbonitrile: A Technical Guide for Researchers

Foreword

For the discerning researcher in drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(Bromomethyl)naphthalene-1-carbonitrile, a versatile bifunctional building block, presents a unique spectroscopic profile that is key to its reactivity and application. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, publicly available experimental spectra for this specific molecule are limited, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. This document is designed to empower researchers to confidently identify and utilize 4-(Bromomethyl)naphthalene-1-carbonitrile in their synthetic endeavors.

Molecular Structure and its Spectroscopic Implications

4-(Bromomethyl)naphthalene-1-carbonitrile (C₁₂H₈BrN, MW: 246.11 g/mol ) possesses a rigid naphthalene core, a reactive benzylic bromide, and a cyano group.[1][2][3][4] This unique combination of functional groups dictates its characteristic spectroscopic features. The naphthalene system will give rise to a complex aromatic region in the NMR spectrum. The bromomethyl group provides a distinct singlet in the ¹H NMR and a key signal in the ¹³C NMR, while the nitrile group will be clearly identifiable in the IR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns influenced by the bromine isotope and the stability of the naphthylmethyl cation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Bromomethyl)naphthalene-1-carbonitrile. These predictions are based on established chemical shift and frequency ranges for the constituent functional groups and analysis of data from structurally related compounds.[5][6][7][8][9]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 7.5 | Multiplet | 6H | Aromatic protons (Naphthalene ring) |

| ~ 4.8 | Singlet | 2H | -CH₂Br |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 - 120 | Aromatic carbons (Naphthalene ring) |

| ~ 118 | Nitrile carbon (-C≡N) |

| ~ 33 | Bromomethyl carbon (-CH₂Br) |

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~ 1600, 1500 | Medium-Weak | Aromatic C=C stretch |

| ~ 1220 | Strong | C-Br stretch |

| ~ 700 - 900 | Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 245/247 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |

| 166 | High | [M-Br]⁺ (Loss of bromine radical) |

| 140 | Medium | [C₁₁H₇]⁺ (Naphthylmethyl cation) |

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be dominated by the signals from the aromatic protons of the naphthalene ring, appearing as a complex multiplet in the downfield region (δ 7.5-8.2 ppm). The most informative signal is the singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) at approximately 4.8 ppm. The integration of this singlet to two protons is a key identifier.

¹³C NMR: The carbon NMR will show a series of signals in the aromatic region (δ 120-135 ppm) for the ten carbons of the naphthalene ring. The carbon of the nitrile group (-C≡N) is expected to appear around δ 118 ppm.[10] The upfield signal for the bromomethyl carbon (-CH₂Br) at approximately δ 33 ppm is another crucial diagnostic peak.

Diagram 1: NMR Spectroscopy Workflow

Caption: A streamlined workflow for acquiring and analyzing NMR spectra.

Fourier-Transform Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. The most prominent and diagnostic absorption will be the strong, sharp peak for the nitrile (C≡N) stretch, expected around 2230 cm⁻¹.[11][12][13] The aromatic nature of the molecule will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ region.[14] The presence of the bromomethyl group is indicated by a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 1220 cm⁻¹.[14]

Diagram 2: Key IR Absorptions

Caption: Predicted key functional group absorptions in the IR spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and valuable structural information through fragmentation analysis. The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity at m/z 245 and 247, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[15][16] A prominent fragment will be observed at m/z 166, corresponding to the loss of the bromine radical ([M-Br]⁺), forming the stable 4-cyano-1-naphthylmethyl cation. Further fragmentation may lead to the naphthylmethyl cation at m/z 140.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(bromomethyl)naphthalene-1-carbonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Use a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the TMS signal for ¹H NMR and the residual solvent signal of CDCl₃ (δ 77.16 ppm) for ¹³C NMR.[17]

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over an m/z range of 50-500.

-

Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern to confirm the structure.

Conclusion

The structural characterization of 4-(Bromomethyl)naphthalene-1-carbonitrile is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive predictive framework for the expected spectroscopic data, enabling researchers to unambiguously identify this valuable synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and paving the way for its successful application in the synthesis of novel pharmaceuticals and advanced materials.[1][2]

References

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). PMC. [Link]

-

(PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). ResearchGate. [Link]

-

Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. (2022). MDPI. [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

Naphthalene, 1-bromo-. NIST WebBook. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

1-Bromonaphthalene. PubChem. [Link]

-

4-(bromomethyl)naphthalene-1-carbonitrile (C12H8BrN). PubChemLite. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). Human Metabolome Database. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Human Metabolome Database. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

4-(BROMOMETHYL)NAPHTHALENE-1-CARBONITRILE [41014-20-4]. Chemsigma. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-Naphthalenecarbonitrile,4-(bromomethyl)- | 41014-20-4 [chemnet.com]

- 4. 4-(BROMOMETHYL)NAPHTHALENE-1-CARBONITRILE [41014-20-4] | Chemsigma [chemsigma.com]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Naphthalene, 1-bromo- [webbook.nist.gov]

- 16. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of 4-(Bromomethyl)naphthalene-1-carbonitrile: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract: 4-(Bromomethyl)naphthalene-1-carbonitrile is a key intermediate in the synthesis of advanced pharmaceutical compounds and specialty chemicals.[1][2] Its utility is fundamentally linked to its behavior in solution. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide establishes a robust methodology based on foundational chemical principles and validated analytical techniques, empowering researchers to generate reliable solubility data for their specific applications.

Introduction to 4-(Bromomethyl)naphthalene-1-carbonitrile

4-(Bromomethyl)naphthalene-1-carbonitrile is a bifunctional aromatic compound featuring a naphthalene core, a reactive bromomethyl group, and a polar carbonitrile moiety. Its molecular structure dictates its chemical reactivity and physical properties, making it a versatile building block in medicinal chemistry and materials science.[1][2] The reactive benzylic bromide site is an excellent electrophile for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed or reduced to introduce other functionalities.

A foundational understanding of its solubility is critical for a variety of applications:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants are in the same phase is fundamental for reaction efficiency and kinetics.

-

Purification: Crystallization and chromatographic purification strategies are entirely dependent on differential solubility in various solvent systems.

-

Formulation: For drug development applications, understanding solubility is the first step in creating viable delivery systems.

Table 1: Physicochemical Properties of 4-(Bromomethyl)naphthalene-1-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrN | [1] |

| Molecular Weight | 246.11 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| CAS Number | 41014-20-4 | [1] |

| Predicted XlogP | 3.4 | [3] |

The predicted XlogP value of 3.4 suggests the molecule is significantly non-polar and will exhibit poor solubility in aqueous solutions but favorable solubility in many organic solvents.[3]

Theoretical Principles and Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The structure of 4-(Bromomethyl)naphthalene-1-carbonitrile presents competing features:

-

Non-Polar Character: The large, fused naphthalene ring system is inherently non-polar and hydrophobic. This feature will dominate its interactions, favoring solubility in non-polar or moderately polar solvents that can engage in π-π stacking and van der Waals interactions.

-

Polar Character: The carbonitrile (-C≡N) group introduces a strong dipole moment, and the bromomethyl (-CH₂Br) group is also polar. These groups will contribute to favorable interactions with polar solvents.

Based on these structural attributes, we can predict a qualitative solubility profile.

Table 2: Predicted Qualitative Solubility of 4-(Bromomethyl)naphthalene-1-carbonitrile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | Cannot effectively solvate the polar nitrile or bromomethyl groups. |

| Toluene | Non-polar (Aromatic) | Moderate to High | Aromatic nature allows for favorable π-π interactions with the naphthalene core. |

| Dichloromethane (DCM) | Polar Aprotic | High | Can effectively solvate the entire molecule through dipole-dipole and dispersion forces. |

| Ethyl Acetate | Polar Aprotic | Moderate | Balances polar ester group with non-polar ethyl group, offering moderate solvation. |

| Acetone | Polar Aprotic | Moderate | Highly polar, may be less effective at solvating the large non-polar naphthalene core. |

| Acetonitrile | Polar Aprotic | Moderate to High | "Like dissolves like" principle suggests strong dipole-dipole interactions with the nitrile group. |

| Ethanol/Methanol | Polar Protic | Low to Moderate | Hydrogen bonding capability of the solvent does not offer a specific advantage and may be less favorable for solvating the non-polar bulk of the molecule. |

Experimental Workflow for Determining Equilibrium Solubility

To obtain accurate and reproducible quantitative data, the equilibrium shake-flask method is the gold standard. This involves creating a saturated solution and measuring the concentration of the dissolved solute after equilibrium has been reached.

Step-by-Step Experimental Protocol

-

Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~20 mg) of 4-(Bromomethyl)naphthalene-1-carbonitrile. Causality: Using an excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.

-

Solvent Addition: Add 2 mL of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for at least 24 hours. Causality: A 24-hour period is generally sufficient for most organic compounds to reach thermodynamic equilibrium. For compounds that dissolve slowly, this period may need to be extended to 48 or 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Carefully remove the vials from the shaker.

-

Sampling: Withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. PTFE is chosen for its broad chemical compatibility with organic solvents.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered supernatant into a suitable volumetric flask using the HPLC mobile phase as the diluent. The dilution factor should be chosen to bring the final concentration within the linear range of the HPLC calibration curve.

Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying the concentration of dissolved 4-(Bromomethyl)naphthalene-1-carbonitrile.[5][6] A C18 column is well-suited for retaining naphthalene derivatives.[5][6]

HPLC Method Parameters (Starting Point)

-

Instrumentation: HPLC system with UV-Vis or Photodiode Array (PDA) detector.[5]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). Causality: This composition provides a good balance of polarity to achieve reasonable retention and good peak shape for a moderately non-polar analyte like this one.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Naphthalene derivatives typically have strong UV absorbance around 220-230 nm. A PDA detector can be used to identify the absorbance maximum for optimal sensitivity.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Analytical Procedure

-

Calibration Curve: Prepare a stock solution of 4-(Bromomethyl)naphthalene-1-carbonitrile of known concentration (e.g., 1 mg/mL) in acetonitrile. From this stock, prepare a series of at least five calibration standards by serial dilution.

-

Analysis: Inject the calibration standards, followed by the diluted samples from the solubility experiment.

-

Calculation: Construct a calibration curve by plotting the peak area against concentration for the standards. Use linear regression to determine the equation of the line (y = mx + c). Use this equation to calculate the concentration of the diluted sample.

-

Final Solubility: Multiply the calculated concentration by the dilution factor to obtain the final solubility of the compound in the original solvent. Report the value in mg/mL or mol/L.

Safety and Handling Precautions

4-(Bromomethyl)naphthalene-1-carbonitrile and its isomer 2-(bromomethyl)naphthalene are hazardous compounds that require careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

-

Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] The related compound, 2-(Bromomethyl)naphthalene, is noted as a lachrymator (a substance that irritates the eyes and causes tears), and this compound should be treated as such.[10]

-

Health Hazards: The compound is harmful if swallowed and causes serious eye irritation.[7] Related bromomethylnaphthalenes are classified as causing severe skin burns and eye damage.[10][11] Avoid all contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[9][11] Manufacturer data sheets recommend storage at refrigerated temperatures (0-8 °C).[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

Conclusion

This guide provides a comprehensive, scientifically grounded framework for researchers to determine the solubility of 4-(Bromomethyl)naphthalene-1-carbonitrile. By combining theoretical prediction with a robust experimental protocol for equilibrium solubility determination and a validated HPLC-UV analytical method, scientists can generate the high-quality, reliable data necessary for successful process development, purification, and formulation. Adherence to the described safety protocols is essential when handling this reactive and hazardous compound.

References

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- CHEM 2423. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- BenchChem. (2025).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025). HPLC method for Naphthalene, 1-isopropyl-2-amino- analysis.

- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.

- Santa Cruz Biotechnology, Inc. (2015, June 12). SAFETY DATA SHEET for 1-(Bromomethyl)naphthalene.

- Sajkowski, L., Seward, T. M., & Mountain, B. W. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. MethodsX, 11, 102244.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET for 2-(Bromomethyl)naphthalene.

- Angene Chemical. (2021, May 1). Safety Data Sheet for 4-(Bromomethyl)-1-naphthonitrile.

- Reinert, M., & Gfeller, H. (2006). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry.

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET for 2-(Bromomethyl)naphthalene.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 2-(Bromomethyl)naphthalene.

-

PubChemLite. (n.d.). 4-(bromomethyl)naphthalene-1-carbonitrile (C12H8BrN). Retrieved from [Link]

- ResearchGate. (n.d.).

-

Chemsigma. (n.d.). 4-(BROMOMETHYL)NAPHTHALENE-1-CARBONITRILE [41014-20-4]. Retrieved from [Link]

- Ruoff, R. S., Malhotra, R., Huestis, D. L., Tse, D. S., & Lorents, D. C. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry, 97(13), 3379–3383.

- Bradley, J. C., Lang, A. S. I. D., Truong, H., & Williams, A. J. (2010). Organic Solvent Solubility Data Book.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. PubChemLite - 4-(bromomethyl)naphthalene-1-carbonitrile (C12H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. angenechemical.com [angenechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

chemical structure and IUPAC name of 4-(Bromomethyl)naphthalene-1-carbonitrile

An In-Depth Technical Guide to 4-(Bromomethyl)naphthalene-1-carbonitrile: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Bromomethyl)naphthalene-1-carbonitrile, a versatile bifunctional molecule essential for advanced organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, synthetic pathways, reactivity profile, and strategic applications, grounding all claims in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

4-(Bromomethyl)naphthalene-1-carbonitrile (CAS No: 41014-20-4) is a key intermediate whose utility stems from its distinct functional groups attached to a naphthalene scaffold. The presence of a reactive bromomethyl group and a versatile cyano group makes it a valuable building block for constructing complex molecular architectures.[1][2]

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 4-(bromomethyl)naphthalene-1-carbonitrile .[2] Its structure consists of a naphthalene ring system substituted at the 1-position with a nitrile (-C≡N) group and at the 4-position with a bromomethyl (-CH₂Br) group.

Caption: 2D Structure of 4-(Bromomethyl)naphthalene-1-carbonitrile.

Physicochemical Data

The compound's physical and chemical properties are summarized below, providing essential information for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 41014-20-4 | [1][2] |

| Molecular Formula | C₁₂H₈BrN | [1][3] |

| Molecular Weight | 246.11 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1][4] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| SMILES | C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | [2][3] |

| InChI Key | MFUZJLPIGYIBSM-UHFFFAOYSA-N | [2] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. A common and effective route begins with 1-methylnaphthalene, leveraging regioselective bromination and subsequent functional group transformations.[5][6]

Rationale for Synthetic Strategy

The chosen pathway is illustrative of a common strategy in organic synthesis: installing functional groups in a stepwise manner to control regiochemistry. Starting with 1-methylnaphthalene, the first challenge is the selective bromination of the aromatic ring at the 4-position. This is followed by a radical-mediated bromination of the methyl group. The resulting dibrominated intermediate is then converted to the final product. This approach is favored because it utilizes commercially available starting materials and established, reliable reactions.[6]

Experimental Workflow

The following diagram outlines the synthetic sequence from 1-methylnaphthalene.

Correction: The initial search revealed a patent for the synthesis of 4-bromonaphthalene-1-carbonitrile, not the target molecule 4-(bromomethyl)naphthalene-1-carbonitrile. A more direct and logical synthesis for the target compound would involve either: a) Cyanation of a pre-brominated methylnaphthalene. b) Bromination of a pre-cyanated methylnaphthalene.

Let's outline a more plausible workflow for the intended target.

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Protocol (Hypothetical)

This protocol describes the radical bromination of 4-methylnaphthalene-1-carbonitrile.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylnaphthalene-1-carbonitrile in a suitable solvent like carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction is typically initiated by light, so exposure to a standard lab lamp is beneficial. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the final product, 4-(Bromomethyl)naphthalene-1-carbonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-(Bromomethyl)naphthalene-1-carbonitrile lies in its bifunctionality. The bromomethyl and cyano groups serve as handles for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.[1][5]

-

Bromomethyl Group (-CH₂Br): This group is highly electrophilic, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of amines, alcohols, thiols, and other nucleophiles.[1]

-

Nitrile Group (-C≡N): The cyano group is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in addition reactions to form various heterocycles.[5]

Caption: Reactivity profile of 4-(Bromomethyl)naphthalene-1-carbonitrile.

Applications in Drug Discovery and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] 4-(Bromomethyl)naphthalene-1-carbonitrile serves as a critical starting point for synthesizing novel drug candidates.

-

Pharmaceutical Development: Its structure can be incorporated into molecules designed to target specific enzymes or receptors.[1][8] The ability to easily modify both ends of the molecule allows for the rapid generation of compound libraries for screening purposes. Naphthalene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10]

-

Materials Science: The compound is also used in the development of advanced materials, such as polymers and resins, where the naphthalene unit can impart specific optical or electronic properties.[2][8]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 4-(Bromomethyl)naphthalene-1-carbonitrile is paramount to ensure laboratory safety. This substance is classified as hazardous and can cause severe skin burns and eye damage.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 0-8 °C.[1] Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[13]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[12]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11][12]

-

Conclusion

4-(Bromomethyl)naphthalene-1-carbonitrile is a high-value chemical intermediate with significant potential in pharmaceutical research and materials science. Its dual reactivity, stemming from the electrophilic bromomethyl group and the versatile nitrile function, provides chemists with a powerful tool for molecular construction. Understanding its synthesis, reactivity, and handling requirements is essential for leveraging its full potential in creating innovative chemical entities.

References

-

Chem-Impex. 4-(Bromomethyl)naphthalene-1-carbonitrile. [Link]

- Google Patents. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

PubChem. 4-(bromomethyl)naphthalene-1-carbonitrile. [Link]

-

Chemsigma. 4-(BROMOMETHYL)NAPHTHALENE-1-CARBONITRILE [41014-20-4]. [Link]

-

Chem-Impex (Spanish). 4-(Bromometil)naftaleno-1-carbonitrilo. [Link]

-

Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Preparation of a series of substituted fluoromethylnaphthalenes. Canadian Journal of Chemistry, 59(17), 2629-2640. [Link]

-

Dr. Bharat Baria. (2022, January 25). Synthesis of Naphthalene || 4 Methods. YouTube. [Link]

-

PubChem. 1-Naphthalenecarbonitrile. [Link]

-

Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(3). [Link]

-

Al-Majdhoub, M., et al. (2023). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

NIST. Naphthalene. [Link]

-

AA Blocks. 2-(Bromomethyl)naphthalene. [Link]

-

ResearchGate. Naturally occurring naphthalenes: chemistry, biosynthesis, structural elucidation, and biological activities. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. PubChemLite - 4-(bromomethyl)naphthalene-1-carbonitrile (C12H8BrN) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

The Ascendant Versatility of Naphthalene Carbonitriles: A Technical Guide to Their Applications in Drug Discovery and Materials Science

Abstract

Naphthalene carbonitrile derivatives, a class of organic compounds characterized by a naphthalene core appended with a nitrile group, are emerging from the periphery of chemical curiosities to the forefront of significant scientific and technological innovation. Their unique electronic properties, inherent fluorescence, and versatile reactivity make them a compelling scaffold for a diverse range of applications. This technical guide provides an in-depth exploration of the burgeoning potential of naphthalene carbonitrile derivatives, with a specific focus on their transformative impact in medicinal chemistry and advanced materials science. We will dissect the fundamental structure-property relationships that govern their function, elucidate key synthetic strategies, and present detailed protocols for their application, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and harness the capabilities of this promising class of molecules.

The Naphthalene Carbonitrile Core: A Nexus of Functionality

The foundational structure of a naphthalene carbonitrile derivative, a bicyclic aromatic hydrocarbon fused with a cyano (-C≡N) group, is the wellspring of its diverse applications.[1] The naphthalene moiety, with its extended π-conjugated system, imparts rigidity, hydrophobicity, and favorable photophysical properties such as intrinsic fluorescence.[2][3] The strongly electron-withdrawing nitrile group significantly influences the electronic landscape of the naphthalene ring, creating a dipole moment and modulating its reactivity and intermolecular interactions. This inherent polarity and the ability to participate in hydrogen bonding are crucial for its biological activity and its performance in electronic devices.

The strategic placement of the carbonitrile group on the naphthalene ring (e.g., 1-carbonitrile vs. 2-carbonitrile) and the introduction of various substituents allow for the fine-tuning of its steric and electronic properties. This synthetic tractability is a key enabler for the rational design of derivatives with optimized performance for specific applications.[4][5]

Revolutionizing Drug Discovery: Naphthalene Carbonitriles as Bioactive Scaffolds

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, with numerous FDA-approved drugs incorporating this motif.[6][7] The addition of the carbonitrile functionality has been shown to enhance or confer a range of pharmacological activities, positioning these derivatives as promising candidates for novel therapeutics.[8]

Anticancer Agents: Targeting the Hallmarks of Malignancy

Naphthalene carbonitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against various cancer cell lines.[6][9] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes involved in cancer progression.

For instance, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] One notable study synthesized a series of naphthalene-based thiosemicarbazone derivatives, with compound 6 (4-(naphthalen-1-yl)-1-[1-(4-hydroxyphenyl)ethylidene)thiosemicarbazide) exhibiting potent cytotoxic and apoptotic effects on LNCaP human prostate cancer cells.[10] Other research has highlighted the potential of these compounds to inhibit crucial signaling pathways, such as the STAT3 signaling pathway, which is often overactive in triple-negative breast cancer.[11]

The structure-activity relationship (SAR) is a critical aspect of developing these compounds. For example, studies on naphthalene diimides have shown that the number and position of substituents on the naphthalene core significantly impact their ability to interact with G-quadruplex structures in telomeres, a promising target for anticancer therapy.[12]

Table 1: Anticancer Activity of Selected Naphthalene Carbonitrile Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Proposed Mechanism of Action | Reference |

| Compound 13 | MCF-7 (Breast) | 1.01 | Not specified | [9] |

| HCT-116 (Colon) | 1.22 | |||

| Compound 6 | LNCaP (Prostate) | >50% death | Apoptosis induction | [10] |

| SMY002 | TNBC cells | Not specified | STAT3 signaling inhibition | [11] |

Antimicrobial Agents: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Naphthalene carbonitrile derivatives have emerged as a promising class of antimicrobials with broad-spectrum activity against bacteria and fungi.[13][14][15]

A study on a novel series of naphthylpyridine-3-carbonitrile compounds revealed that derivatives such as benzothiohydrazide compound 18b and hydrazone derivative 13c were highly effective against tested bacterial and fungal isolates.[13] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The lipophilicity imparted by the naphthalene ring can facilitate passage through the microbial cell wall.[16]

The development of naphthalene-derivative bis-quaternary ammonium compounds (bis-QACs) has shown particular promise. These molecules exhibit potent bactericidal action against highly virulent ESKAPE pathogens, often outperforming commercial mono-QACs.[16] SAR studies on these bis-QACs have indicated that structural symmetry and lipophilicity are key determinants of their antibacterial performance.[16]

Illuminating the Future: Naphthalene Carbonitriles in Materials Science

The unique photophysical and electronic properties of naphthalene carbonitrile derivatives make them highly attractive for applications in materials science, particularly in the realm of organic electronics and fluorescent probes.[2][17]

Organic Light-Emitting Diodes (OLEDs): The Next Generation of Displays

Naphthalene derivatives are crucial components in the fabrication of high-performance OLEDs, serving as building blocks for emissive materials, charge transport layers, and host materials.[17][18][19] The introduction of the carbonitrile group can enhance electron transport properties and tune the emission color.

Recent research has focused on developing naphthalene-embedded multi-resonance (MR) emitters. These molecules exhibit tunable blue emission with narrow full-width at half-maximum (FWHM), leading to high color purity in OLED devices.[20] For instance, the emitters SNA and SNB have demonstrated high external quantum efficiencies (EQEs) of up to 29.3% and 29.1% in sensitized devices.[20] The rigid structure of the naphthalene core helps to maintain the MR effect, while the carbonitrile group can be strategically placed to optimize electronic properties.

The versatility of naphthalene derivatives allows for their incorporation into various layers of an OLED device to improve overall performance and stability.[18]

Fluorescent Probes: Sensing with Precision

The inherent fluorescence of the naphthalene core, which is sensitive to the local environment, makes naphthalene carbonitrile derivatives excellent candidates for fluorescent probes.[2][21] These probes can be designed to detect specific ions, molecules, or changes in the microenvironment, such as polarity or viscosity.[3][22]

For example, the fluorescence of some naphthalene derivatives is quenched in polar solvents, a property that can be exploited to detect water content in organic solvents.[23] The emission spectra of these probes can exhibit solvatochromic shifts, meaning the color of the emitted light changes with the polarity of the solvent.[2] This sensitivity allows for the investigation of hydrophobic regions in proteins and membranes.[21]

The design of these probes often involves linking the naphthalene carbonitrile core to a specific recognition moiety that selectively binds to the target analyte. This binding event then triggers a change in the fluorescence signal, such as an increase in intensity or a shift in the emission wavelength.

Experimental Protocols

Synthesis of a Representative Naphthalene Carbonitrile Derivative

A common and versatile method for synthesizing substituted naphthalene derivatives is through reactions inspired by the Wittig reaction, which allows for the transmutation of nitrogen to carbon in isoquinolines.[4][5]

Protocol: Synthesis of a Substituted Naphthalene via Nitrogen-to-Carbon Transmutation

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted isoquinoline (1.0 mmol) in anhydrous toluene (5.0 mL).

-

Ylide Generation: In a separate flask, suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF) (5.0 mL). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.2 mmol, 1.6 M in hexanes), dropwise. Stir the resulting orange-red solution at room temperature for 1 hour to generate the phosphonium ylide.

-

Reaction: Add the freshly prepared ylide solution to the isoquinoline solution at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 110 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired naphthalene carbonitrile derivative.

Evaluation of Anticancer Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the naphthalene carbonitrile derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Concepts

Figure 1: A generalized workflow for the synthesis of naphthalene carbonitrile derivatives.

Figure 2: Potential anticancer mechanisms of naphthalene carbonitrile derivatives.

Figure 3: A simplified schematic of an OLED device incorporating a naphthalene carbonitrile derivative.

Conclusion and Future Outlook